2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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Overview
Description
2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with a molecular formula of C22H15Cl2NO4. This compound is known for its unique structure, which includes a benzodioxin ring fused with a benzamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
- 2-chlorobenzamide
- 4-chloro-N-(2-chlorobenzoyl)benzamide
Uniqueness
2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its benzodioxin ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in scientific research .
Properties
Molecular Formula |
C22H15Cl2NO4 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C22H15Cl2NO4/c23-16-7-3-1-5-13(16)21(26)15-11-19-20(29-10-9-28-19)12-18(15)25-22(27)14-6-2-4-8-17(14)24/h1-8,11-12H,9-10H2,(H,25,27) |
InChI Key |
DHILBOLEFGRHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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